molecular formula C17H19N3O2 B12802248 3-((7-Methyl-Benzoxazol-2-ylmethyl)amino)-5-ethyl-6-methlpyridin-2(1H)-one CAS No. 135525-76-7

3-((7-Methyl-Benzoxazol-2-ylmethyl)amino)-5-ethyl-6-methlpyridin-2(1H)-one

Cat. No.: B12802248
CAS No.: 135525-76-7
M. Wt: 297.35 g/mol
InChI Key: HASDKQMKEXOVJW-UHFFFAOYSA-N
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Description

“3-((7-Methyl-Benzoxazol-2-ylmethyl)amino)-5-ethyl-6-methylpyridin-2(1H)-one” is a synthetic organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of atoms other than carbon in their ring structures, which often imparts unique chemical and biological properties. This particular compound features a benzoxazole moiety linked to a pyridinone ring, making it a molecule of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “3-((7-Methyl-Benzoxazol-2-ylmethyl)amino)-5-ethyl-6-methylpyridin-2(1H)-one” typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of Benzoxazole Moiety: Starting with a suitable precursor, such as 2-aminophenol, which undergoes cyclization with a carboxylic acid derivative to form the benzoxazole ring.

    Alkylation: The benzoxazole intermediate is then alkylated with a suitable alkyl halide to introduce the 7-methyl group.

    Coupling Reaction: The alkylated benzoxazole is coupled with a pyridinone derivative under basic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

“3-((7-Methyl-Benzoxazol-2-ylmethyl)amino)-5-ethyl-6-methylpyridin-2(1H)-one” can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and various nucleophiles can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new alkyl or aryl groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical assays.

    Medicine: Investigation of its pharmacological properties for potential therapeutic uses.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of “3-((7-Methyl-Benzoxazol-2-ylmethyl)amino)-5-ethyl-6-methylpyridin-2(1H)-one” would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Similar Compounds

    Benzoxazole Derivatives: Compounds with similar benzoxazole structures.

    Pyridinone Derivatives: Compounds with similar pyridinone structures.

Uniqueness

The unique combination of the benzoxazole and pyridinone moieties in “3-((7-Methyl-Benzoxazol-2-ylmethyl)amino)-5-ethyl-6-methylpyridin-2(1H)-one” imparts distinct chemical and biological properties that may not be present in other similar compounds. This uniqueness could be leveraged in various scientific and industrial applications.

Properties

CAS No.

135525-76-7

Molecular Formula

C17H19N3O2

Molecular Weight

297.35 g/mol

IUPAC Name

5-ethyl-6-methyl-3-[(7-methyl-1,3-benzoxazol-2-yl)methylamino]-1H-pyridin-2-one

InChI

InChI=1S/C17H19N3O2/c1-4-12-8-14(17(21)19-11(12)3)18-9-15-20-13-7-5-6-10(2)16(13)22-15/h5-8,18H,4,9H2,1-3H3,(H,19,21)

InChI Key

HASDKQMKEXOVJW-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(NC(=O)C(=C1)NCC2=NC3=CC=CC(=C3O2)C)C

Origin of Product

United States

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